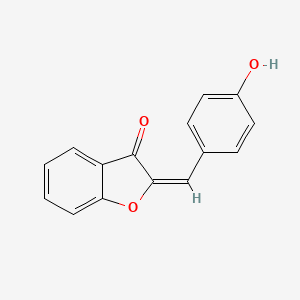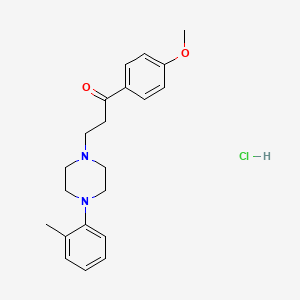
Propiophenone, 4'-methoxy-3-(4-o-tolyl-1-piperazinyl)-, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propiophenone, 4’-methoxy-3-(4-o-tolyl-1-piperazinyl)-, monohydrochloride is a chemical compound with the molecular formula C19H24ClN2O2 It is a derivative of propiophenone and contains a piperazine ring substituted with a methoxy group and a tolyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Propiophenone, 4’-methoxy-3-(4-o-tolyl-1-piperazinyl)-, monohydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybenzaldehyde, o-toluidine, and piperazine.
Condensation Reaction: The first step involves a condensation reaction between 4-methoxybenzaldehyde and o-toluidine to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced to the corresponding amine using a reducing agent such as sodium borohydride.
Cyclization: The amine intermediate undergoes cyclization with piperazine to form the desired piperazine derivative.
Hydrochloride Formation: Finally, the piperazine derivative is treated with hydrochloric acid to form the monohydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques used in industrial production include batch reactors, continuous flow reactors, and advanced purification methods such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Propiophenone, 4’-methoxy-3-(4-o-tolyl-1-piperazinyl)-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Propiophenone, 4’-methoxy-3-(4-o-tolyl-1-piperazinyl)-, monohydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Propiophenone, 4’-methoxy-3-(4-o-tolyl-1-piperazinyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propiophenone: A simpler derivative without the piperazine ring.
4-Methoxypropiophenone: Contains a methoxy group but lacks the piperazine ring.
Tolylpiperazine: Contains the piperazine ring with a tolyl group but lacks the propiophenone structure.
Uniqueness
Propiophenone, 4’-methoxy-3-(4-o-tolyl-1-piperazinyl)-, monohydrochloride is unique due to its combination of a propiophenone backbone with a methoxy-substituted piperazine ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Eigenschaften
CAS-Nummer |
23771-35-9 |
|---|---|
Molekularformel |
C21H27ClN2O2 |
Molekulargewicht |
374.9 g/mol |
IUPAC-Name |
1-(4-methoxyphenyl)-3-[4-(2-methylphenyl)piperazin-1-yl]propan-1-one;hydrochloride |
InChI |
InChI=1S/C21H26N2O2.ClH/c1-17-5-3-4-6-20(17)23-15-13-22(14-16-23)12-11-21(24)18-7-9-19(25-2)10-8-18;/h3-10H,11-16H2,1-2H3;1H |
InChI-Schlüssel |
BIGBAFRRZZZIII-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1N2CCN(CC2)CCC(=O)C3=CC=C(C=C3)OC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


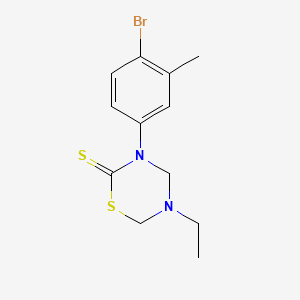
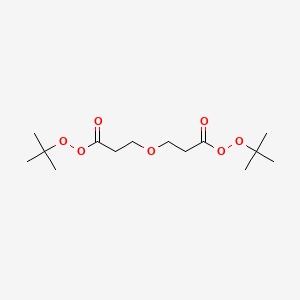
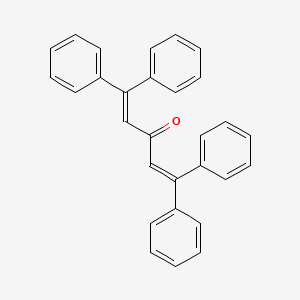

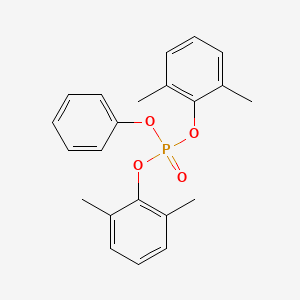

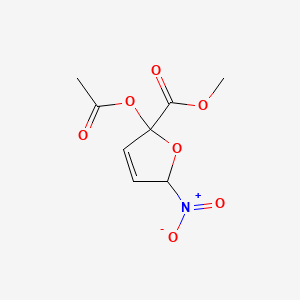
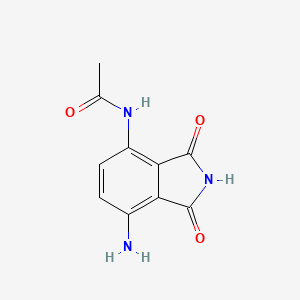

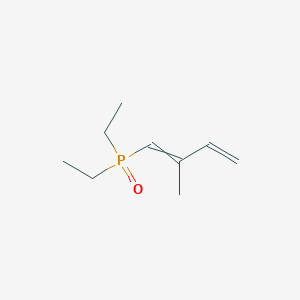


![4,5-Dihydrocyclobuta[3,4]naphtho[1,2-c]furan-1,3-dione](/img/structure/B14710472.png)
